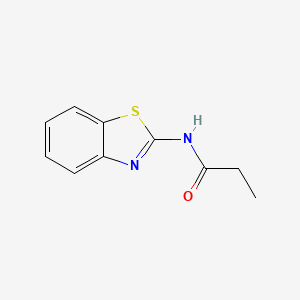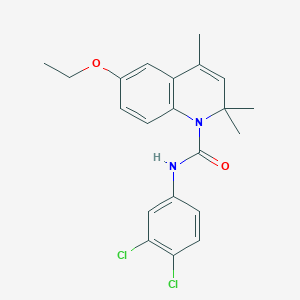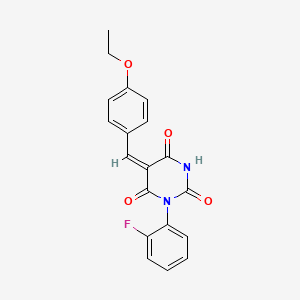
N-(1,3-benzothiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzotiazol-2-il)propanamida, también conocida por su fórmula química C10H10N2OS, es un compuesto con un sistema de anillo de benzotiazol. Presenta un anillo de benceno fusionado a un anillo de tiazol y un grupo funcional amida. La estructura del compuesto es la siguiente:
Estructura: C10H10N2OS
Métodos De Preparación
Rutas sintéticas:: Existen varias rutas sintéticas para la N-(1,3-benzotiazol-2-il)propanamida. Un método común implica la reacción de 2-aminobenzotiazol con cloruro de propionilo o anhídrido propiónico. La reacción procede en condiciones suaves, típicamente en un solvente orgánico como la dimetilformamida (DMF). El enlace amida se forma durante este proceso.
Producción industrial:: Si bien los métodos de producción a escala industrial pueden variar, la síntesis de laboratorio se puede ampliar para fines comerciales. La optimización de las condiciones de reacción, los pasos de purificación y la mejora del rendimiento son cruciales para la producción a gran escala.
Análisis De Reacciones Químicas
Reactividad:: La N-(1,3-benzotiazol-2-il)propanamida puede participar en diversas reacciones químicas:
Oxidación: Puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden producir formas reducidas del compuesto.
Sustitución: Las reacciones de sustitución en el anillo de benzotiazol o el grupo amida son posibles.
Cloruro de propionilo o anhídrido propiónico: Utilizados para la formación del enlace amida.
Agentes oxidantes (por ejemplo, peróxido de hidrógeno): Empleados en reacciones de oxidación.
Agentes reductores (por ejemplo, borohidruro de sodio): Utilizados para procesos de reducción.
Productos principales:: Los productos específicos formados dependen de las condiciones de reacción y los reactivos. La oxidación puede producir derivados nitro-sustituidos, mientras que la reducción podría conducir a derivados de amina.
Aplicaciones Científicas De Investigación
La N-(1,3-benzotiazol-2-il)propanamida encuentra aplicaciones en diversos campos:
Química: Como bloque de construcción para el diseño de nuevos compuestos.
Biología: Puede servir como una sonda o ligando en estudios biológicos.
Medicina: Investigado por sus posibles efectos terapéuticos.
Industria: Utilizado en la síntesis de otras moléculas valiosas.
Mecanismo De Acción
El mecanismo de acción del compuesto sigue siendo un área de investigación activa. Es probable que interactúe con objetivos moleculares o vías específicas, influyendo en los procesos celulares.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C10H10N2OS |
|---|---|
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H10N2OS/c1-2-9(13)12-10-11-7-5-3-4-6-8(7)14-10/h3-6H,2H2,1H3,(H,11,12,13) |
Clave InChI |
RYWYJGXIHQNKFE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(2-Methoxyphenyl)amino]-4-oxobutan-2-yl}hexanoic acid](/img/structure/B11652690.png)
![[1,2,5]Oxadiazolo[3,4-E][1,2,4]triazolo[4,3-a]pyrazine-8-acetic acid, 5-[(2-methylphenyl)amino]-, ethyl ester](/img/structure/B11652703.png)
![Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11652705.png)

![(6Z)-6-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652718.png)
![4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652726.png)
![(6Z)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652738.png)
![4-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11652741.png)
![N-(4-fluorophenyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B11652746.png)

![2-[benzyl(methyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652751.png)

![2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11652763.png)
![N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11652779.png)
